2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Aminoimidazoazarenes :
- Research has explored the synthesis mechanisms of compounds like 2-amino-3,4-dimethylimidazo(4,5-f)-quinoline and 2-amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline, which are new classes of mutagenic heterocyclic amines. These compounds are synthesized through reactions involving aldoses, amino acids, and creatinine, with imidazo[1,2-a]pyrazine derivatives playing a crucial role (Milić, Djilas, & Čanadanović-Brunet, 1993).
Anticancer Research :
- Some 6,8-diarylimidazo[1,2-a]pyrazine derivatives were synthesized to investigate their potential anticancer activities. The study provided a new synthesis method and reported noticeable activity values for the compounds obtained (Demirayak & Kayağil, 2005).
Antimicrobial Activity :
- Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against various pathogens, suggesting potential applications in developing antimicrobial agents (Jyothi & Madhavi, 2019).
Anti-inflammatory and Analgesic Properties :
- Research has been conducted on synthesizing 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and acids to evaluate their anti-inflammatory and analgesic activities. Some of these compounds showed significant activity, suggesting their potential in therapeutic applications (Abignente et al., 1993).
Interaction Studies with Metal Ions :
- Studies have been conducted on the interaction of metal ions with imidazo[1,2-a]pyrazine derivatives. Such research provides insights into the complex formation and could have implications in various fields, including materials science and catalysis (Erre et al., 1992).
Computational Studies and Molecular Modeling :
- Density Functional Theory (DFT) has been employed to study the noncovalent interactions between imidazo[1,2-a]pyrazines and silver clusters. Such studies are crucial for understanding the adsorptive and catalytic properties of these compounds on metallic surfaces (Contreras‐Torres, 2019).
properties
IUPAC Name |
2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-12-7(3-10-5)11-6(2)8(12)9(13)14/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTXOPQYFSOHFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443980 | |
Record name | 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
CAS RN |
190381-50-1 | |
Record name | 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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